molecular formula C14H17FN2O B7542065 4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile

4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile

Cat. No. B7542065
M. Wt: 248.30 g/mol
InChI Key: YBLQRKRUMLXLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile, also known as DMFBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMFBN is a small molecule that belongs to the class of benzodiazepine receptor ligands, which are known for their ability to modulate the activity of the gamma-aminobutyric acid (GABA) receptor.

Scientific Research Applications

4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anxiolytic, sedative, and anticonvulsant properties in animal models, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. 4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile has also been studied for its potential to enhance the effects of other drugs, such as opioids and antidepressants, by modulating the activity of the GABA receptor.

Mechanism of Action

4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile acts as a positive allosteric modulator of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to a specific site on the receptor, 4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile enhances the activity of GABA, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability, which is responsible for the anxiolytic, sedative, and anticonvulsant effects of 4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile.
Biochemical and Physiological Effects:
4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the duration of pentobarbital-induced sleep and reduce locomotor activity in mice. It has also been shown to reduce anxiety-like behavior in rats in the elevated plus maze test. In addition, 4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile has been shown to have anticonvulsant effects in several animal models of epilepsy.

Advantages and Limitations for Lab Experiments

4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and has good solubility in a variety of solvents. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, there are also some limitations to using 4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, its mechanism of action is not fully understood, which may make it difficult to predict its effects in different experimental systems.

Future Directions

There are several future directions for research on 4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile. One area of interest is the development of 4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile analogs with improved pharmacokinetic properties and selectivity for specific GABA receptor subtypes. Another area of interest is the investigation of 4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile as a potential adjunct therapy for the treatment of opioid addiction and withdrawal. Finally, there is a need for further research on the mechanism of action of 4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile and its effects on different neurotransmitter systems in the brain.

Synthesis Methods

4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile can be synthesized using a variety of methods, including the reaction of 4-cyanobenzyl chloride with 2,5-dimethylmorpholine in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorobenzyl chloride with 2,5-dimethylmorpholine followed by the addition of cyanide ion. Both of these methods have been reported in the literature and yield 4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile in good to excellent yields.

properties

IUPAC Name

4-[(2,5-dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-10-9-18-11(2)7-17(10)8-13-4-3-12(6-16)5-14(13)15/h3-5,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLQRKRUMLXLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)CC2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile

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